3-FLUORO-N'~1~-TRICYCLO[3.3.1.1~3,7~]DEC-2-YLIDENBENZOHYDRAZIDE
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Overview
Description
3-fluoro-N’-tricyclo[3311~3,7~]dec-2-ylidenebenzohydrazide is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
The synthesis of 3-fluoro-N’-tricyclo[3.3.1.1~3,7~]dec-2-ylidenebenzohydrazide typically involves multiple steps, starting with the preparation of the tricyclic core. This core can be synthesized through a series of cyclization reactions. The introduction of the fluoro group and the benzohydrazide moiety requires specific reagents and conditions, such as the use of fluorinating agents and hydrazine derivatives. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
3-fluoro-N’-tricyclo[3.3.1.1~3,7~]dec-2-ylidenebenzohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
3-fluoro-N’-tricyclo[3.3.1.1~3,7~]dec-2-ylidenebenzohydrazide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with studies exploring its interactions with biological targets.
Medicine: Research may investigate its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-fluoro-N’-tricyclo[3.3.1.1~3,7~]dec-2-ylidenebenzohydrazide involves its interaction with specific molecular targets. The tricyclic structure allows it to fit into certain binding sites, potentially inhibiting or modulating the activity of enzymes or receptors. The fluoro group may enhance its binding affinity and specificity.
Comparison with Similar Compounds
3-fluoro-N’-tricyclo[3.3.1.1~3,7~]dec-2-ylidenebenzohydrazide can be compared with other similar compounds, such as:
Tricyclo[3.3.1.1~3,7~]decane derivatives: These compounds share the tricyclic core but differ in their functional groups.
Fluorinated benzohydrazides: These compounds have similar functional groups but may differ in their core structures.
The uniqueness of 3-fluoro-N’-tricyclo[3.3.1.1~3,7~]dec-2-ylidenebenzohydrazide lies in its combination of the tricyclic core and the fluoro-substituted benzohydrazide moiety, which may confer unique properties and applications.
Properties
Molecular Formula |
C17H19FN2O |
---|---|
Molecular Weight |
286.34g/mol |
IUPAC Name |
N-(2-adamantylideneamino)-3-fluorobenzamide |
InChI |
InChI=1S/C17H19FN2O/c18-15-3-1-2-12(9-15)17(21)20-19-16-13-5-10-4-11(7-13)8-14(16)6-10/h1-3,9-11,13-14H,4-8H2,(H,20,21) |
InChI Key |
ULHUMFOGCRVACO-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)C3=NNC(=O)C4=CC(=CC=C4)F |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3=NNC(=O)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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